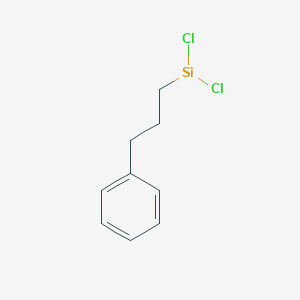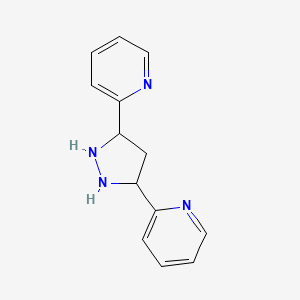
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide: is a quinoxaline derivative known for its ability to induce neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 cells
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst.
Hydroxylation and Carboxamidation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学研究应用
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Induces neuronal differentiation in mesenchymal stem cells (MSCs) and PC12 cells, making it valuable in neurobiology research.
Medicine: Potential therapeutic applications in neurodegenerative diseases due to its ability to promote neuronal differentiation.
Industry: Used in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific receptors and enzymes involved in neuronal differentiation.
Pathways Involved: It activates signaling pathways such as the MAPK/ERK pathway, which is crucial for cell differentiation and proliferation.
相似化合物的比较
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide can be compared with other quinoxaline derivatives:
N-hydroxy-2-oxo-3-(3-phenylpropyl)-1,2-dihydroquinoxaline-6-carboxamide: Similar in structure but differs in the degree of hydrogenation of the quinoxaline core.
Quinoxaline N-oxide derivatives: These compounds have an additional oxygen atom, which alters their chemical reactivity and biological activity.
Dihydroquinoxaline derivatives: Reduced forms of quinoxaline that exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
属性
分子式 |
C18H25N3O3 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
N-hydroxy-2-oxo-3-(3-phenylpropyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxaline-6-carboxamide |
InChI |
InChI=1S/C18H25N3O3/c22-17(21-24)13-9-10-14-16(11-13)19-15(18(23)20-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13-16,19,24H,4,7-11H2,(H,20,23)(H,21,22) |
InChI 键 |
CSPOZLMUZAZKQV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(CC1C(=O)NO)NC(C(=O)N2)CCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride](/img/structure/B12349998.png)
![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)


amine](/img/structure/B12350032.png)

![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)
![5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B12350048.png)

![1-Ethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12350067.png)



